

Prothioconazole application rates for different crop diseases

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Compound Focus: Prothioconazole

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Prothioconazole Application Notes

1. Chemical Profile and Mode of Action Prothioconazole is a broad-spectrum triazole fungicide belonging to the sterol biosynthesis inhibitor (SBI) class and is specifically a Demethylation Inhibitor (DMI) [1] [2]. Its molecular target is CYP51 (lanosterol 14 α -demethylase), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane [3] [4]. Inhibition of this enzyme disrupts membrane integrity and function, leading to the death of the fungal pathogen [4]. A distinctive feature of its binding to CYP51, as demonstrated with *Mycosphaerella graminicola*, is that it acts as a competitive inhibitor and exhibits a different binding spectrum compared to classical triazoles, which are non-competitive inhibitors [3].

2. Known Efficacy and Spectrum of Activity Prothioconazole is effective against a wide range of fungal diseases in cereals and other crops [1] [5]. The table below summarizes its documented efficacy against key pathogens.

Crop	Pathogen/Disease	Reported Efficacy	Key Supporting Research
Wheat	<i>Mycosphaerella graminicola</i> (Septoria leaf blotch)	High (sterol profile inhibition) [3]	Sterol composition analysis, CYP51 binding assays [3]

Crop	Pathogen/Disease	Reported Efficacy	Key Supporting Research
	Eyespot	High [1]	Pesticide Properties DataBase (PPDB) efficacy rating [1]
	Yellow Rust	High [1]	PPDB efficacy rating [1]
	Powdery Mildew, Brown Rust, Septoria	Moderate [1]	PPDB efficacy rating [1]
Soybean	Rust	High [1]	PPDB efficacy rating [1]
Barley	Net Blotch, Rhynchosporium, Ramularia	Moderate to High (in formulated products) [6]	Field trials (AHDB, 2024) with Ascra Xpro [6]
Fusarium spp.	<i>Fusarium graminearum</i>	High (nanoemulsion study) [7]	<i>In vitro</i> and <i>in vivo</i> fungicidal activity tests [7]

3. Application Methods and Real-World Uses **Prothioconazole** is versatile and can be applied as a seed treatment or as a foliar spray [1] [5].

- **Seed Treatment:** Used to protect young plants from soil-borne and seed-borne fungi like *Fusarium* spp., helping to establish healthy seedlings [5].
- **Foliar Sprays:** This is the most common application method, used to control foliar diseases such as Septoria in wheat and rusts in various cereals during critical growth stages [1] [5]. It is often formulated with other fungicides (e.g., SDHIs like bixafen and fluopyram in Ascra Xpro) to enhance the spectrum of control and manage resistance [6].

4. Resistance Management **Prothioconazole** has a **moderate-risk rating for resistance** [2]. The Fungicide Resistance Action Committee (FRAC) provides guidelines for its use:

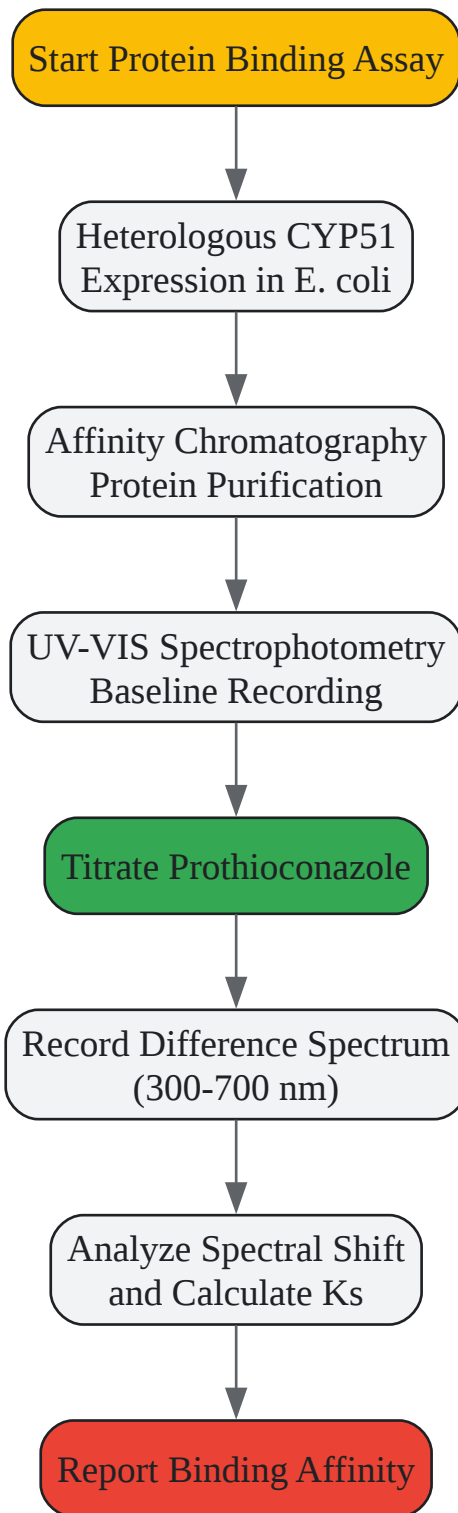
- **Mixtures:** It should be applied in mixtures with fungicides from different mode of action groups (e.g., multi-site inhibitors) [2] [6].
- **Limiting Applications:** Avoid repeated, solo applications. In cereals, for example, no more than two applications of an SDHI-containing product (often mixed with **prothioconazole**) should be made per season [6].
- **Label Rates:** Always use the full recommended label rate to avoid selecting for resistant sub-populations [2].

Detailed Experimental Protocols

Protocol 1: Assessing In Vitro Binding Affinity to CYP51 This protocol is based on the methodology used to characterize the unique binding of **prothioconazole** to *M. graminicola* CYP51 (MgCYP51) [3].

- **1. Objective:** To determine the binding affinity (Ks) and spectral type of **prothioconazole** interaction with purified CYP51.
- **2. Materials and Reagents:**
 - Purified CYP51 protein (e.g., heterologously expressed in *E. coli* with a hexahistidine tag) [3].
 - **Prothioconazole** (analytical standard).
 - Reference triazole fungicides (e.g., epoxiconazole, tebuconazole).
 - Spectrophotometer (e.g., Hitachi U-3310 UV/VIS).
 - Quartz semi-micro cuvettes.
 - Buffer: 0.1 M Tris-HCl (pH 8.1).
- **3. Methodology:**
 - **Protein Purification:** Express MgCYP51 in *E. coli* and purify using Ni²⁺-NTA affinity chromatography. Determine protein concentration using the carbon monoxide difference spectrum [3].
 - **Spectral Binding Assay:** a. Place purified MgCYP51 in a sample and reference cuvette. b. Record a baseline from 300-700 nm. c. Titrate small aliquots of **prothioconazole** solution (in DMSO) into the sample cuvette, mixing thoroughly. d. After each addition, record the difference spectrum (sample vs. reference).
 - **Data Analysis:** a. Observe the type of difference spectrum. **Prothioconazole** produces a novel spectrum (peak at ~410 nm, trough at ~428 nm), unlike the Type II spectrum of classical azoles [3]. b. Plot the absorbance change (ΔA) against the fungicide concentration. c. Calculate the dissociation constant (Ks) by fitting the data to a quadratic equation for tight binding [3].

The following diagram illustrates the experimental workflow for this protocol:



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Protocol 2: Evaluating In Vivo Fungicidal Activity and Formulation Optimization This protocol is adapted from studies on developing and testing **prothioconazole** nanoemulsions (Prot@NE) against

Fusarium graminearum [7].

- **1. Objective:** To determine the effective concentration (EC50) of a **prothioconazole** formulation and assess its bioactivity.
- **2. Materials and Reagents:**
 - Fungal pathogen (e.g., *Fusarium graminearum*).
 - **Prothioconazole** technical material and formulated product (e.g., nanoemulsion).
 - Potato Dextrose Agar (PDA) medium.
 - Solvents (e.g., DMSO, S-100).
 - Emulsifiers (e.g., polyoxyethylene castor oil EL-40).
- **3. Methodology:**
 - **Formulation Preparation:** Prepare the nanoemulsion using a low-energy emulsification method. Optimize parameters like emulsifier type, concentration, and emulsification time using a Box-Behnken Design (BBD) with mean droplet size as the response value [7].
 - **In Vitro Antifungal Activity:** a. Prepare PDA plates containing a series of concentrations of **prothioconazole** (technical) or the formulated Prot@NE. b. Inoculate the center of each plate with a mycelial plug of the fungus. c. Incubate at the optimal growth temperature (e.g., 25°C) for a set period. d. Measure the diameter of fungal colony growth and calculate the inhibition rate. e. Determine the EC50 value using probit or logit analysis.
 - **In Vivo Efficacy (Greenhouse):** a. Grow susceptible host plants (e.g., wheat) and inoculate with a spore suspension of the pathogen. b. Apply the Prot@NE formulation at the recommended field rate after inoculation. c. Assess disease severity and incidence over time compared to untreated controls and other commercial formulations.

Research Gaps and Future Directions

The current search results reveal several areas for further investigation:

- **Comprehensive Rate Tables:** Publicly available, systematic dose-response data for **prothioconazole** across a wide range of crops and diseases is limited. Future work could focus on generating and publishing this data in an accessible format for researchers.
- **Environmental Impact:** Studies show that **prothioconazole** can significantly alter the richness and community structure of both bacterial and fungal populations in the rhizosphere soil across different soil types [8]. Further research into its long-term ecological effects is warranted.
- **Advanced Formulations:** Research into novel delivery systems, such as nanoemulsions, shows promise for enhancing fungicidal activity, improving rainfastness, and reducing environmental toxicity [7] [9]. This represents a key direction for improving the sustainability of crop protection.

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